molecular formula C17H17Cl2NO B12402758 Asenapine-13C,d3 (hydrochloride)

Asenapine-13C,d3 (hydrochloride)

Cat. No.: B12402758
M. Wt: 326.2 g/mol
InChI Key: FNJQDKSEIVVULU-UEMSWLBZSA-N
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Description

Asenapine-13C,d3 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of asenapine hydrochloride, an antipsychotic agent used primarily in the treatment of schizophrenia and bipolar disorder. The isotopic labeling makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asenapine-13C,d3 (hydrochloride) involves the incorporation of carbon-13 and deuterium into the asenapine molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium and carbon atoms with carbon-13. The exact synthetic route can vary, but it generally involves the use of isotopically labeled reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of Asenapine-13C,d3 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure the purity and consistency of the final product. The production process must adhere to strict regulatory standards to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Asenapine-13C,d3 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Scientific Research Applications

Asenapine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Asenapine-13C,d3 (hydrochloride) exerts its effects by acting as an antagonist at various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors. This antagonistic activity helps to modulate neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia and bipolar disorder. The molecular targets and pathways involved include the inhibition of serotonin and dopamine receptors, which leads to changes in neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Asenapine-13C,d3 (hydrochloride) include:

    Asenapine hydrochloride: The non-labeled version of the compound.

    Deuterated asenapine: A version labeled only with deuterium.

    Carbon-13 labeled asenapine: A version labeled only with carbon-13

Uniqueness

The uniqueness of Asenapine-13C,d3 (hydrochloride) lies in its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in analytical studies, making it a valuable tool in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C17H17Cl2NO

Molecular Weight

326.2 g/mol

IUPAC Name

(2S,6S)-9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride

InChI

InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1/i1+1D3;

InChI Key

FNJQDKSEIVVULU-UEMSWLBZSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl

Origin of Product

United States

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